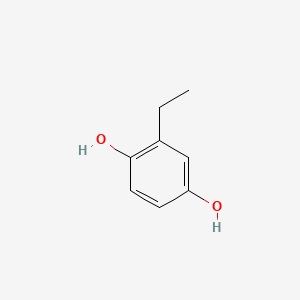

2-Ethylbenzene-1,4-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIDDJAKLVOBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178056 | |

| Record name | Ethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-70-4 | |

| Record name | 2-Ethyl-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl quinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZS26BG0QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylbenzene 1,4 Diol and Its Analogues

Established Synthetic Pathways to 2-Ethylbenzene-1,4-diol

Traditional routes to this compound often rely on multi-step processes involving the functionalization of benzene-ring precursors.

Alkylation and Hydroxylation Routes

A primary established method for synthesizing this compound is through the Friedel-Crafts alkylation of hydroquinone (B1673460). This reaction typically employs an ethyl halide, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key reaction parameters that influence the yield include temperature, the stoichiometric ratio of reactants, and catalyst loading. Careful control of these conditions is necessary to minimize side reactions like over-alkylation.

Alternatively, the synthesis can proceed via the oxidative hydroxylation of 2-ethylphenol (B104991). In this approach, 2-ethylphenol is treated with hydrogen peroxide (H₂O₂), which acts as the oxidizing agent. An iron(III) chloride (FeCl₃) catalyst facilitates the electrophilic aromatic substitution. The electron-donating nature of the ethyl group directs the incoming hydroxyl group primarily to the para-position (position 4), leading to the formation of this compound. This reaction is typically conducted in an acetic acid medium at temperatures between 60–80°C, with reported yields in the range of 68–72%.

Precursor-Based Conversions for Phenolic Compounds

Another established pathway involves a multi-step synthesis beginning with halogenated phenolic precursors, such as p-chlorophenol or p-bromophenol. This method is adapted from patented procedures and involves several key transformations:

Protection of the Phenolic Hydroxyl Group : The hydroxyl group of the starting halogenated phenol (B47542) is first protected to prevent it from interfering in subsequent steps.

Grignard Reaction : The protected phenol is reacted with magnesium to form a Grignard reagent. This organometallic intermediate then reacts with ethylene (B1197577) oxide to introduce a two-carbon chain, forming a protected p-hydroxyphenylethanol intermediate.

Deprotection : The final step involves the removal of the protecting groups, often through acidic conditions or catalytic hydrogenation, to yield this compound.

This precursor-based conversion allows for high-purity products due to the controlled, stepwise nature of the synthesis.

Interactive Data Table: Comparison of Established Synthetic Methods

| Method | Starting Material | Key Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Hydroquinone | Ethyl bromide | AlCl₃ | 60–80 | Moderate | Variable |

| Oxidative Hydroxylation | 2-Ethylphenol | H₂O₂ | FeCl₃ | 70 | 68–72 | 90–92 |

| Grignard Synthesis | p-Halogenated Phenol | Mg, Ethylene Oxide | None | RT–60 | ~82 | >95 |

Novel and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing diols, including this compound and its analogues. These approaches prioritize milder reaction conditions, recyclable catalysts, and improved atom economy.

Catalytic Hydrogenation Methods for Related Diols

Catalytic hydrogenation is a cornerstone of green chemistry and is particularly relevant for the synthesis of hydroquinones from their corresponding quinones. mdpi.com For instance, 2-ethyl-1,4-benzoquinone (B110185) can be reduced to this compound using this method. Modern advancements in this area include the use of bimetallic nanoparticle catalysts, such as platinum-gold (Pt-Au) nanoparticles immobilized on a support. nih.govresearchgate.net These heterogeneous catalysts demonstrate high reactivity and selectivity for the hydrogenation of quinones to hydroquinones under mild conditions, often with hydrogen gas at atmospheric pressure. nih.govresearchgate.net This approach is highly efficient and allows for easy separation of the catalyst from the product, a key advantage in sustainable manufacturing. nih.gov Furthermore, methods using ruthenium catalysts have been developed for the hydrogenation of hydroquinone to 1,4-cyclohexanediol, showcasing the utility of catalytic hydrogenation in diol synthesis, which could be adapted for substituted hydroquinones. google.com

C-H Functionalization Strategies for Hydrocarbon Transformation

Direct C-H functionalization represents a powerful and atom-economical strategy for synthesizing complex molecules from simple hydrocarbon precursors. In the context of this compound, this involves the direct hydroxylation of an ethylbenzene (B125841) core. Biocatalytic approaches using enzymes like unspecific peroxygenases (UPOs) have shown promise in the aromatic hydroxylation of substituted benzenes. These enzymes can catalyze the direct insertion of hydroxyl groups onto the aromatic ring, identifying this compound as a potential primary product from ethylbenzene precursors. google.com This enzymatic strategy operates under mild, environmentally benign conditions and offers high selectivity, avoiding the need for pre-functionalized substrates and harsh reagents.

Iron-Catalyzed Aerobic Hydration for 1,4-Diol Generation

Iron, being an abundant and non-toxic metal, is an attractive catalyst for green oxidation reactions. Iron-catalyzed aerobic hydration provides a sustainable route for the generation of 1,4-diols. One notable development is the use of iron(III) chloride (FeCl₃) to catalyze the hydroxylation of 2-ethylphenol with hydrogen peroxide, a green oxidant that produces only water as a byproduct. To enhance efficiency and catalyst recyclability, recent innovations include immobilizing FeCl₃ on silica (B1680970) nanoparticles (FeCl₃/SiO₂ NPs). This supported catalyst system achieves higher yields (up to 78%) under milder conditions (50°C) and in shorter reaction times compared to the unsupported catalyst. The increased surface area and accessibility of active sites on the nanoparticles contribute to the improved performance, making this an attractive method for industrial-scale production. Iron-catalyzed systems using molecular oxygen (aerobic conditions) are also being explored for the oxidation of various phenols, which is a related and promising field for diol synthesis. nih.govresearchgate.net

Interactive Data Table: Overview of Novel and Green Synthesis Approaches

| Method | Precursor | Catalyst System | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Ethyl-1,4-benzoquinone | Pt-Au Nanoparticles | High selectivity, mild conditions, recyclable catalyst. nih.gov |

| C-H Functionalization | Ethylbenzene | Unspecific Peroxygenases | Direct hydroxylation, high selectivity, enzymatic. |

| Iron-Catalyzed Hydration | 2-Ethylphenol | FeCl₃/SiO₂ NPs | Green oxidant (H₂O₂), improved yield, recyclable catalyst. |

Advanced Spectroscopic and Analytical Characterization of 2 Ethylbenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-Ethylbenzene-1,4-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the this compound molecule. The spectrum provides key information through chemical shifts (δ), integration, and spin-spin coupling patterns.

In a typical ¹H-NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region, generally between δ 6.8 and 7.2 ppm. The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH2-) protons, being adjacent to the aromatic ring, are deshielded and appear as a quartet, while the methyl (-CH3) protons appear as a triplet further upfield. The hydroxyl (-OH) protons typically present as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C3-H, C5-H, C6-H) | 6.8 - 7.2 | Multiplet |

| Methylene (-CH2-) | ~2.5 | Quartet |

| Methyl (-CH3) | ~1.2 | Triplet |

Data is compiled from typical values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The spectrum will show six distinct signals for the aromatic carbons, with the two carbons bearing hydroxyl groups appearing at the most downfield shifts due to the deshielding effect of the oxygen atoms. The carbon atom to which the ethyl group is attached will also have a characteristic chemical shift. The two carbons of the ethyl group will appear in the upfield region of the spectrum. The interpretation of ¹³C-NMR spectra is a powerful tool for confirming the substitution pattern of the benzene (B151609) ring. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C4 (Carbons with -OH) | 145 - 155 |

| C2 (Carbon with ethyl group) | ~130 |

| C3, C5, C6 (Aromatic CH) | 115 - 125 |

| Methylene (-CH2-) | ~23 |

Data is compiled from spectral database predictions and typical values for substituted phenols.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200–3400 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1500–1600 cm⁻¹ region. docbrown.info Strong absorptions around 1250 cm⁻¹ are attributed to C-O stretching vibrations. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations typically show strong signals. The non-polar C-C bonds of the ethyl group and the benzene ring are also readily observed. acs.org

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3200–3400 (Broad) | Weak |

| Aromatic C-H Stretch | 3000–3100 | 3000–3100 |

| Aliphatic C-H Stretch | 2850–2970 | 2850–2970 |

| Aromatic C=C Stretch | 1500–1600 | 1500–1600 |

Data is based on typical functional group frequencies from spectroscopic databases. docbrown.info

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 138.16 g/mol . nih.gov

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, a prominent fragment would likely result from the loss of an ethyl group (M-29), leading to a peak at m/z 109. Other fragments may arise from the loss of hydroxyl groups or cleavage of the aromatic ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

Fragmentation patterns are predicted based on common fragmentation pathways for substituted phenols.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas chromatography (GC) is a technique used to separate volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. The retention time in GC is a characteristic property of a compound under specific conditions (e.g., column type, temperature program).

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. rsc.org The retention time would be influenced by the volatility and polarity of the compound. GC-MS analysis provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of confidence in the identification of this compound in a sample. This technique is also highly effective for detecting and identifying impurities.

Table 5: Illustrative GC-MS Analytical Parameters

| Parameter | Typical Condition |

|---|---|

| GC Column | (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50°C, ramp to 300°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

These are example conditions and may be optimized for specific applications. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is a commonly employed method. This approach utilizes a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of this compound and related compounds involves a C18 column. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. Detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector, with a common wavelength for analysis being 280 nm. The purity of this compound can be assessed using HPLC, with some commercial sources reporting purities greater than 95%. lgcstandards.com One certificate of analysis for this compound reported a purity of 99.54% as determined by HPLC at a wavelength of 205 nm. lgcstandards.com

The versatility of HPLC allows for the separation of this compound from a complex matrix. For instance, in the analysis of by-products from ginseng berry extract, 4-ethylbenzene-1,2-diol (an isomer of the target compound) was isolated and purified using reversed-phase HPLC with a mobile phase of methanol (B129727) and water. e-nps.or.kr Similarly, a method for the analysis of 4-ethylcatechol (B135975) (4-ethylbenzene-1,2-diol) utilized a reversed-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

A study on the metabolites of BTEX (benzene, toluene, ethylbenzene (B125841), and xylene isomers) anaerobic degradation developed an HPLC-electrospray MS/MS method for the simultaneous analysis of several metabolites. mdpi.com While this compound was not a target analyte in this specific study, the methodology, which includes a C18 column and a gradient elution with acetic acid in water and acetonitrile, demonstrates the capability of HPLC to resolve isomers and analyze complex environmental samples. mdpi.com

Below is a table summarizing typical HPLC parameters for the analysis of ethylbenzene-diol isomers and related compounds.

| Parameter | Details | Source |

| Column | Reversed-phase C18 | |

| Mobile Phase | Acetonitrile/Water (gradient elution) | mdpi.com |

| Detector | UV-Vis or Diode Array Detector (DAD) | |

| Wavelength | 280 nm | |

| Purity Assessment | >95% | lgcstandards.com |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The determination of a crystal structure involves several key parameters, which are summarized in the table below. These parameters would be essential for a complete structural characterization of this compound.

| Parameter | Description |

| Crystal System | The basic classification of the crystal's symmetry (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | A more detailed description of the crystal's symmetry elements. researchgate.net |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The positions of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

Advanced Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex samples. saspublishers.com For the analysis of this compound and its isomers in various matrices, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In a study of urinary metabolites from coke plant workers, GC-MS was used to identify a range of aromatic hydrocarbons and their metabolites. researchgate.net Notably, 4-ethyl-1,3-benzenediol was identified in the urine of occupationally exposed workers. researchgate.net The method involved enzymatic hydrolysis, solid-phase extraction, and subsequent GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile and thermally labile compounds. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net An Agilent 1100 HPLC system equipped with a Diode Array Detector (DAD) and an Ion Trap SL mass spectrometer with an in-line Electrospray Ionization (ESI) source has been used for the analysis of phenolic and aromatic compounds. rsc.org This type of system allows for the separation of compounds on a C30 column followed by their identification and quantification by both UV-Vis and mass spectrometric detection. rsc.org

The following table provides an overview of how these hyphenated techniques are applied.

| Technique | Application Example | Key Findings | Source |

| GC-MS | Analysis of urinary metabolites in coke plant workers. | Identification of 4-ethyl-1,3-benzenediol in urine samples. | researchgate.net |

| LC-MS | Characterization of impurities in pharmaceuticals. | Proposed the structure of an unknown impurity as 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol. | nih.gov |

| LC-DAD/MS | Analysis of phenolic compounds in aqueous waste streams. | Confirmation and quantitation of various organic compounds. | rsc.org |

These advanced hyphenated techniques provide the specificity and sensitivity required for the unambiguous identification and quantification of this compound and related compounds in complex mixtures, which is crucial in fields such as environmental analysis, metabolomics, and pharmaceutical impurity profiling. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 2 Ethylbenzene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivitybenchchem.comclearsynth.com

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-Ethylbenzene-1,4-diol, these calculations provide a window into its electronic behavior and reactivity, guided by the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequenciesbenchchem.comclearsynth.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. tandfonline.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. researchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. tandfonline.com For instance, the geometry of the ethyl group relative to the benzene (B151609) ring is a critical factor, with calculations helping to determine the most stable conformation (e.g., gauche or trans). researchgate.net

Vibrational frequency analysis is typically performed following geometry optimization. The calculated frequencies correspond to the molecule's vibrational modes (stretching, bending, and torsional motions). These theoretical spectra are crucial for interpreting experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov By comparing theoretical and experimental vibrational wavenumbers, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is representative and derived from typical DFT calculations on similar phenolic compounds. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | ~1.37 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-C (ethyl) | ~1.54 Å |

| Bond Angle | C-C-O | ~119° |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-C-C (ethyl vs. ring) | ~90° (orthogonal) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristicsbenchchem.comclearsynth.com

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comyoutube.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the entire aromatic ring. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net Calculations for similar phenolic compounds show that these molecules possess a significant energy gap, which is indicative of their relative stability. This gap also governs the charge transfer characteristics within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound Note: These values are illustrative, based on DFT calculations for analogous compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -5.5 eV | Electron-donating ability |

| ELUMO | ~ -1.4 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.1 eV | Chemical reactivity and stability researchgate.net |

| Ionization Potential | ~ 5.5 eV | Energy to remove an electron |

| Electron Affinity | ~ 1.4 eV | Energy released when an electron is added |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govmdpi.com By simulating the molecule for a period, typically on the nanosecond scale, researchers can observe its dynamic behavior. pku.edu.cn

For this compound, MD simulations can explore the rotational freedom of the ethyl group and the hydroxyl groups. This allows for the identification of the most populated conformations and the energy barriers between them. Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a solvent like water, simulations can reveal the pattern of hydrogen bonds formed between the hydroxyl groups of the diol and water molecules, which governs its solubility and behavior in aqueous environments. pku.edu.cn Force fields like TraPPE (Transferable Potentials for Phase Equilibria) are often used to define the potential energy of the system. umn.edu

Molecular Docking Studies on Biological Targetsbenchchem.comclearsynth.compku.edu.cn

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target.

Protein-Ligand Binding Interactions and Affinity Predictionbenchchem.com

In a typical docking study, the 3D structure of a target protein is used as a scaffold. This compound is then computationally placed into the protein's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values indicating a more favorable interaction. nih.gov

The analysis of the best-docked pose reveals specific protein-ligand interactions. For this compound, the hydroxyl groups are expected to be key interaction points, capable of forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net The benzene ring can participate in hydrophobic and π-π stacking interactions. researchgate.net Predicting these interactions is the first step in understanding the molecule's potential biological activity. mdpi.com The binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), quantifies the strength of the interaction. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound Note: This table represents a hypothetical docking scenario into a generic protein active site.

| Parameter | Predicted Value/Description |

|---|---|

| Binding Energy | -7.0 kcal/mol |

| Interacting Residues | ASP, GLU, TYR, PHE |

| Hydrogen Bonds | With ASP (via hydroxyl group 1), GLU (via hydroxyl group 2) |

| Hydrophobic Interactions | With PHE (via benzene ring) |

Structure-Activity Relationship (SAR) Prediction through Computational Modelsljmu.ac.ukresearchgate.net

Computational models are instrumental in predicting Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. europa.eu For this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying its structure—for example, by changing the position of the ethyl group, substituting it with other alkyl groups, or adding other functional groups to the benzene ring.

These virtual compounds are then docked into the same biological target, and their predicted binding affinities are compared. This process helps to identify which structural features are crucial for binding. For instance, such a study might reveal that increasing the length of the alkyl chain enhances hydrophobic interactions and improves binding affinity up to a certain point. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use statistical methods to correlate calculated molecular descriptors (like logP, molecular weight, or electronic properties) with experimental activity. biochempress.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.com

Solvent Effects and Solvation Models in Theoretical Studies

The chemical behavior and properties of this compound in a solution are significantly influenced by its interactions with solvent molecules. Theoretical studies employ solvation models to simulate these effects, providing insight into how different solvents can alter reactivity, stability, and spectroscopic properties.

Solvation Models There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. nih.gov This approach creates a cavity in the dielectric continuum that represents the solute, allowing for the calculation of the solute-solvent interaction energy. It is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This is typically performed using ab initio molecular dynamics (AIMD) simulations, which can capture specific, short-range interactions like hydrogen bonding. rsc.org While computationally intensive, this method provides a more detailed and accurate picture of the solvation shell and its influence on the solute. rsc.orgchemrxiv.org

Impact on Reactivity and Properties Solvent effects are critical for understanding the chemical reactivity of this compound. For instance, its antioxidant properties are linked to the ability of its hydroxyl groups to donate hydrogen atoms. The energy required for this process can be altered by polar, protic solvents that can form hydrogen bonds with the hydroxyl groups.

A pertinent example can be found in a theoretical study on the closely related compound, 4-ethylphenol (B45693) (4-EP), which investigated its degradation initiated by hydroxyl radicals in different environments. nih.govbohrium.com Using quantum chemical calculations with the PCM model, the study found that the reaction mechanism and kinetics were highly dependent on the phase. nih.govbohrium.com In an aqueous solution, the branching ratio for the OH-addition reaction was significantly higher (0.68) compared to the gas phase (0.26), indicating that the polar water solvent favors this pathway. nih.govbohrium.com The calculated reaction rate constants also varied significantly between phases. nih.govbohrium.com

A similar computational study on this compound would likely reveal that polar solvents stabilize charged intermediates and transition states, potentially altering reaction pathways and rates compared to non-polar solvents or the gas phase. The moderate lipophilicity imparted by the ethyl group combined with the polar hydroxyl groups suggests a nuanced interaction with a range of solvents.

Table 3: Example of Calculated Rate Constants in Different Phases for 4-Ethylphenol Data from a theoretical study on 4-ethylphenol, illustrating the impact of the solvent environment. nih.govbohrium.com

| Phase | Rate Constant |

|---|---|

| Gas-phase | 3.09 × 10⁹ s⁻¹ M⁻¹ |

| Liquid-phase (Aqueous) | 1.14 × 10⁹ s⁻¹ M⁻¹ |

These computational approaches are essential for building a comprehensive understanding of the chemical and physical properties of this compound, bridging the gap between its molecular structure and its macroscopic behavior in various environments.

Materials Science and Polymer Chemistry Applications of 2 Ethylbenzene 1,4 Diol

Role in Polymer and Resin Production

2-Ethylbenzene-1,4-diol serves as a monomer or a co-monomer in the synthesis of various polymers and resins. Its bifunctional nature, with two hydroxyl groups, allows it to participate in step-growth polymerization reactions to form polyesters and polycarbonates. Patents have documented the inclusion of this compound in formulations for polycarbonate compositions and polyester (B1180765) coatings. google.comgoogle.comgoogle.com

The aromatic ring of the compound contributes to the thermal stability and rigidity of the resulting polymer backbone. The hydroxyl groups provide reactive sites for creating linkages within the polymer chain. This is analogous to other dihydroxybenzene derivatives, such as its isomer 4-ethylcatechol (B135975), which are also utilized in the production of polymers and resins due to their ability to undergo polymerization. The presence of the ethyl group can modify the solubility and processing characteristics of the monomers and the final polymers compared to its parent compound, hydroquinone (B1673460).

Enhancement of Intermolecular Interactions in Polymeric Materials

Increased intermolecular forces generally lead to:

Higher melting points and glass transition temperatures: More energy is required to overcome these forces and allow the polymer chains to move.

Improved mechanical strength and stiffness: The strong interactions prevent the chains from easily sliding past one another under stress.

Reduced solubility in non-polar solvents: The polar nature of the hydroxyl groups favors interaction with the polymer itself over non-polar solvent molecules.

The strategic incorporation of monomers like this compound allows for the fine-tuning of these intermolecular interactions to achieve desired material performance. scribd.comgoogle.com

Development of Advanced Materials with Tunable Properties and Enhanced Durability

The integration of this compound into polymer architectures allows for the development of advanced materials with properties that can be precisely tailored for specific applications. google.comresearchgate.net By varying the concentration of this monomer in a copolymer, material scientists can adjust properties such as thermal resistance, mechanical toughness, and chemical resistance.

Tunable Properties:

Thermal Stability: The rigid benzene (B151609) ring of the molecule enhances the thermal stability of the polymer backbone, making the material more resistant to degradation at high temperatures.

Mechanical Properties: The potential for hydrogen bonding and the inherent rigidity of the aromatic structure contribute to increased strength and modulus of the material. google.com

Degradability: In the context of biodegradable polyesters like polylactic acid (PLA), incorporating different polyols can alter the degradation rate, allowing for materials that persist for a required timeframe before breaking down. researchgate.netrsc.orgmit.edu

Enhanced Durability: The hydroxyl groups of this compound can also serve as sites for cross-linking reactions. Cross-linking creates a three-dimensional polymer network, which significantly improves the material's durability by increasing its resistance to solvents, heat, and mechanical stress. This makes materials containing this compound suitable for demanding applications where longevity and resilience are critical.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Influence of this compound | Underlying Mechanism |

| Thermal Stability | Increased | Introduction of a rigid aromatic ring into the polymer backbone. |

| Mechanical Strength | Increased | Hydrogen bonding via hydroxyl groups and inherent molecular rigidity. solubilityofthings.comgoogle.com |

| Solvent Resistance | Increased (especially with cross-linking) | Formation of a robust 3D network that is less susceptible to solvent penetration. |

| Tunability | High | Properties can be adjusted by varying the monomer concentration in copolymers. researchgate.net |

Green Chemistry Principles in Material Synthesis Utilizing Hydroquinone Derivatives

The synthesis and application of hydroquinone derivatives like this compound are increasingly being viewed through the lens of green chemistry. ijsetpub.com The goal is to develop more sustainable and environmentally benign processes for chemical production. nih.govijarsct.co.in

Key green chemistry principles applicable to the synthesis of these compounds include:

Use of Greener Solvents: Shifting away from hazardous organic solvents towards more environmentally friendly options like water or supercritical CO2. paperpublications.org

Catalysis: Employing catalysts to enable reactions under milder conditions, reduce energy consumption, and improve selectivity, thereby minimizing waste. ijsetpub.com Zeolite catalysts, for instance, can be regenerated and reused, which avoids the waste associated with stoichiometric reagents. paperpublications.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing the generation of by-products. nih.gov

Use of Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives. For example, using hydrogen peroxide as an oxidizing agent, which produces water as a byproduct, is a greener alternative to many traditional oxidants. google.com Electrochemical synthesis is another emerging green strategy that avoids the need for harsh chemical reagents. researchgate.netacs.org

Renewable Feedstocks: Exploring pathways to produce monomers from renewable biological sources rather than petroleum-based feedstocks to reduce the carbon footprint of polymer production. ijsetpub.comacs.org

By adhering to these principles, the chemical industry can produce valuable compounds like this compound while minimizing environmental impact and enhancing the sustainability of the resulting materials. royalsocietypublishing.orgwiley-vch.de

Environmental Research and Fate of 2 Ethylbenzene 1,4 Diol

Degradation Pathways and Environmental Persistence

2-Ethylbenzene-1,4-diol is not expected to be persistent in the environment. Like hydroquinone (B1673460), it is susceptible to degradation through both light-induced chemical reactions and microbial metabolism.

In the atmosphere and in sunlit surface waters, the primary mechanism for the abiotic degradation of aromatic compounds like this compound is through reaction with photochemically generated hydroxyl radicals (•OH). Hydroquinone has an estimated atmospheric half-life of just 5.5 hours due to this reaction. The presence of an ethyl group on the aromatic ring may slightly alter the reaction rate, but rapid degradation is still expected. In aquatic systems, the photo-oxidation of hydroquinone is accelerated in the presence of sunlight, with an estimated half-life of about 20 hours. This process involves the abstraction of a hydrogen atom from one of the hydroxyl groups, initiating a series of oxidation reactions.

Biodegradation is a key pathway for the removal of hydroquinones from the environment. Studies have shown that hydroquinone is readily biodegradable in both water and soil under aerobic and anaerobic conditions.

Aerobic Systems: In the presence of oxygen, microorganisms utilize specific enzymatic pathways to break down the aromatic ring. Research has demonstrated that bacteria such as Pseudomonas fluorescens can metabolize a range of hydroquinone derivatives, including 2-ethylhydroquinone. nih.gov The aerobic degradation of hydroquinones typically proceeds through initial hydroxylation to form a trihydroxybenzene intermediate (in this case, likely 2-ethyl-1,2,4-trihydroxybenzene). This is followed by enzymatic ring cleavage, channeling the resulting products into central metabolic routes like the β-ketoadipate pathway, ultimately leading to mineralization into carbon dioxide and water.

Anaerobic Systems: Under anaerobic conditions, the degradation pathway is different due to the absence of oxygen to initiate ring hydroxylation. For hydroquinone, the process involves an initial carboxylation step to produce gentisate (2,5-dihydroxybenzoate). This intermediate is then further metabolized, typically leading to the formation of benzoate, which enters established anaerobic degradation pathways. nih.gov It is presumed that this compound would follow a similar anaerobic fate.

Identification of Transformation Products and Metabolites in Environmental Systems

The transformation of this compound in the environment leads to several intermediate products before complete mineralization.

Abiotic Transformation: Photochemical oxidation initially yields the corresponding semiquinone radical, which can be further oxidized to 2-ethyl-1,4-benzoquinone (B110185). Reaction with hydroxyl radicals can also lead to the addition of further hydroxyl groups to the aromatic ring, forming products such as 2-ethyl-1,2,4-trihydroxybenzene.

Biotic Transformation: As noted in the biodegradation pathways, the key microbial metabolites are expected to be hydroxylated and carboxylated intermediates. The primary metabolites anticipated in environmental systems are summarized in the table below.

Table 1: Anticipated Transformation Products of this compound

| Degradation Process | Key Intermediate Product(s) | Subsequent Fate |

| Photochemical Oxidation | 2-Ethyl-1,4-benzoquinone | Reduction back to hydroquinone or further degradation |

| 2-Ethyl-1,2,4-trihydroxybenzene | Ring cleavage | |

| Aerobic Biodegradation | 2-Ethyl-1,2,4-trihydroxybenzene | Enzymatic ring cleavage, entering β-ketoadipate pathway |

| Anaerobic Biodegradation | Ethyl-gentisate derivative (carboxylated intermediate) | Conversion to benzoate-like compounds, further degradation |

Monitoring and Assessment of this compound in Environmental Matrices

Specific monitoring data for this compound in environmental matrices such as water, soil, or air are not widely available in published literature. Environmental monitoring and assessment studies tend to focus on more common, high-volume parent compounds like ethylbenzene (B125841) or unsubstituted hydroquinone.

The assessment of such transformation products often relies on predictive models and laboratory studies. The analysis of alkylated hydroquinones in environmental samples would typically involve extraction from the matrix (e.g., solid-phase extraction for water samples) followed by analysis using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to separate and identify the compound and its metabolites. Given its expected rapid degradation, significant accumulation of this compound in the environment is unlikely.

Future Directions and Interdisciplinary Research on 2 Ethylbenzene 1,4 Diol

Integration of Advanced Experimental and Computational Methodologies

The synergy between advanced experimental techniques and computational modeling is set to revolutionize the study of 2-ethylbenzene-1,4-diol. acs.org High-throughput screening (HTS) assays, for instance, can rapidly evaluate large libraries of its derivatives for specific biological activities. nih.gov This experimental data, in turn, provides crucial validation for computational models.

Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer profound insights into the compound's behavior at a molecular level. mdpi.com These methods can predict metabolic pathways by calculating the activation energies for enzymatic reactions and simulate the interaction of this compound with biological targets, like proteins and nucleic acids. mdpi.com For example, DFT calculations have been used to investigate the activation energies for dioxygenase-mediated ring cleavage, a key step in its metabolism. Furthermore, MD simulations can elucidate the binding affinities and interaction dynamics of the compound within the active sites of enzymes, guiding the design of more potent and selective derivatives. mdpi.com

The "Our Own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a powerful computational tool that allows for the study of large molecular systems by treating different parts with varying levels of theoretical accuracy. acs.org This approach can be particularly useful for modeling the interaction of this compound within a complex biological environment, such as an enzyme's active site. acs.org

Table 1: Advanced Methodologies for this compound Research

| Methodology | Application | Key Insights |

| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for biological activity. | Identification of lead compounds with desired therapeutic properties. nih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure and predict reaction pathways. | Understanding of metabolic stability and reactivity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound with biological targets. | Elucidation of binding mechanisms and affinities. mdpi.com |

| ONIOM (QM/MM) | Model large, complex systems with high accuracy and efficiency. | Detailed analysis of interactions within biological environments. acs.org |

Exploration of Novel Therapeutic and Biotechnological Applications

Building on its known antioxidant properties, research is expanding to explore the full therapeutic potential of this compound. Its ability to neutralize free radicals makes it a candidate for mitigating oxidative stress-related conditions.

A significant area of investigation is its antimicrobial activity. Studies have shown that derivatives of 1,4-benzenediol exhibit broad-spectrum action against various pathogens, including resistant bacterial and fungal strains. nih.gov The development of new antimicrobial agents is a critical global health priority, and this compound represents a promising scaffold for this purpose. nih.gov

In the realm of biotechnology, the enzymatic pathways of microorganisms are being harnessed for both the synthesis and degradation of this compound. For instance, bacteria from the genus Rhodococcus are known for their versatile catabolic capabilities, which could be applied to the bioremediation of environments contaminated with this and related compounds. jmb.or.kr Conversely, engineered enzymes and microbial systems are being developed for the bio-based production of valuable chemicals, and similar strategies could be adapted for the synthesis of this compound. researchgate.net

Development of Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly guiding the synthesis of this compound, aiming to create processes that are both environmentally friendly and economically feasible. wiley-vch.decolab.ws Key goals include preventing waste, maximizing atom economy, and utilizing renewable resources and catalytic processes. wiley-vch.de

One promising approach is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations under mild conditions. researchgate.net This can lead to higher selectivity and reduced energy consumption compared to traditional chemical synthesis. For example, the hydroxylation of ethylbenzene (B125841) to produce hydroxylated derivatives can be achieved using biocatalysts.

Furthermore, the development of robust and recyclable catalysts is a major focus. wiley-vch.de Metal-organic frameworks (MOFs) supporting nickel oxide nanoparticles have demonstrated high efficiency in the oxidation of ethylbenzene, a potential precursor to this compound. researchgate.net Research into heterogeneous catalysis aims to develop catalysts that are easily separated from the reaction mixture, simplifying purification and reducing waste. wiley-vch.de

Table 2: Comparison of Synthesis Strategies for this compound

| Synthesis Strategy | Advantages | Challenges |

| Traditional Chemical Synthesis | Established methods, potentially high yields. | Often relies on harsh conditions, stoichiometric reagents, and generates waste. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. researchgate.net | Enzyme stability and activity can be limiting factors; downstream processing can be complex. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous processes. wiley-vch.de | Catalyst deactivation and leaching can occur; may require specific reaction conditions. |

Advanced Characterization Techniques for Complex Biological Systems

To fully understand the biological effects of this compound, researchers are employing advanced analytical techniques to study its interactions within complex biological matrices. Metabolomics and proteomics, for example, can provide a global view of the changes in small molecules and proteins within a cell or organism upon exposure to the compound.

Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying this compound and its metabolites in biological samples. Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C), can be used to trace the metabolic fate of the compound through various biochemical pathways.

Advanced spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D NMR), are invaluable for confirming the structure of metabolites and derivatives. These techniques provide detailed information about the connectivity of atoms within a molecule, which is crucial for elucidating metabolic transformations.

Potential for Derivatization and Functionalization in Novel Compound Design

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new compounds with tailored properties. bham.ac.uk By chemically modifying the scaffold through derivatization and functionalization, researchers can explore the structure-activity relationships (SAR) and optimize for desired biological effects. mdpi.com

For instance, the hydroxyl groups of this compound can be oxidized to form quinones or undergo substitution reactions to introduce new functional groups. The ethyl group can also be modified to influence the compound's steric and electronic properties. The synthesis of a library of 2-substituted-1,4-benzenediols has demonstrated that modifications to this position can significantly impact antimicrobial activity. nih.gov

Generative modeling and in silico library design are emerging as powerful tools to guide the synthesis of novel derivatives. bham.ac.ukacs.org These computational approaches can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of those with the highest potential for desired activities. arxiv.org

Collaborative Research Initiatives in Chemical Biology, Materials Science, and Environmental Chemistry

The multifaceted nature of this compound necessitates a collaborative research approach, bringing together experts from diverse scientific disciplines.

Chemical Biology: Collaborations in this field are crucial for elucidating the molecular mechanisms of action of this compound and its derivatives. lmu.de By combining the tools of chemistry and biology, researchers can identify the specific cellular targets and pathways affected by these compounds.

Materials Science: There is potential to incorporate this compound or its derivatives into novel materials. For example, its phenolic structure suggests possible applications in the development of polymers or as a component in functional materials. ontosight.ai Its use as a ligand in the synthesis of metal-organic frameworks (MOFs) is another area of interest. bldpharm.com

Environmental Chemistry: Understanding the environmental fate and impact of this compound is essential. Research in this area would focus on its persistence, degradation, and potential toxicity in various ecosystems. acs.org This knowledge is critical for ensuring the sustainable use of this compound and for developing effective bioremediation strategies. jmb.or.kr

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2-Ethylbenzene-1,4-diol, and how do reaction parameters influence yield?

- Methodology : Friedel-Crafts alkylation of hydroquinone with ethyl halides (e.g., ethyl bromide) using Lewis acids (AlCl₃) is a common route. Reaction parameters like temperature (60–80°C), stoichiometric ratios (1:1.2 hydroquinone:ethylating agent), and catalyst loading (10–15 mol%) critically affect yield. Side reactions, such as over-alkylation, are mitigated by controlled reagent addition. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) typically achieves >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm; J = 8 Hz), while ethyl groups show triplet (CH₂, δ 1.2 ppm) and quartet (CH₃, δ 2.5 ppm) signals.

- HPLC-UV : Reverse-phase C18 columns (λ = 280 nm) with acetonitrile/water mobile phases (gradient elution) detect impurities at <0.5%.

- FT-IR : Hydroxyl stretches (3200–3400 cm⁻¹) and C-O vibrations (1250 cm⁻¹) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodology :

- Antioxidant assays : DPPH radical scavenging (IC₅₀ determination at 517 nm) and FRAP (ferric ion reduction at 593 nm) with Trolox standards.

- Antimicrobial testing : Broth microdilution (MIC/MBC) against E. coli and S. aureus (24 h incubation, 37°C).

- Cytotoxicity : MTT assays on HEK-293 cells (48 h exposure, IC₅₀ calculation). Triplicate runs and solvent controls (DMSO <0.1%) ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

- Methodology :

- Structural validation : X-ray crystallography or 2D NMR (COSY, HSQC) to confirm substituent positions.

- Assay standardization : Cross-laboratory validation using shared reference compounds (e.g., ascorbic acid for antioxidant studies).

- Meta-analysis : Multivariate regression of bioactivity data against electronic parameters (Hammett σ) to identify substituent-dependent trends .

Q. What strategies optimize regioselectivity in catalytic hydrogenation of this compound derivatives?

- Methodology :

- Catalyst screening : Pd/C (5 wt%) in ethanol at 50°C selectively reduces alkynes to cis-alkenes (TOF = 120 h⁻¹).

- Additive effects : Triethylamine (2 eq.) suppresses over-reduction by stabilizing Pd intermediates.

- In situ monitoring : ATR-FTIR tracks C≡C (2100 cm⁻¹) disappearance; reaction quenched at 95% conversion .

Q. How does the ethyl substituent influence this compound’s performance as a chain extender in polyurethane synthesis?

- Methodology :

- Mechanical testing : Tensile modulus (ASTM D412) and elongation at break measurements show ethyl groups reduce hard-segment crystallinity by 25%, increasing elasticity.

- SAXS/WAXS : Domain spacing (4.5 nm vs. 6.2 nm for butanediol extenders) correlates with ethyl-induced steric hindrance.

- DSC : Glass transition temperatures (Tg) decrease by 15°C, requiring copolymer adjustments for thermal stability .

Q. What computational approaches predict this compound’s metabolic pathways in microbial systems?

- Methodology :

- Isotopic labeling : ¹³C6-diol fed to Bacillus licheniformis; GC-MS tracks incorporation into TCA intermediates (e.g., citrate).

- DFT calculations : Activation energies for dioxygenase-mediated ring cleavage pathways (ΔG‡ = 45–60 kJ/mol).

- RNA-seq : Identifies upregulated operons (e.g., catA for catechol degradation) during diol metabolism .

Q. How can flow chemistry improve the scalability of this compound-based coupling reactions?

- Methodology :

- Reactor design : Continuous-flow microreactors (0.5 mm ID) enable rapid mixing (τ = 2 s) and heat transfer (ΔT < 5°C).

- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ (20–30 nm) achieve 10 reuses with <5% activity loss.

- Process analytical technology (PAT) : Online UV-Vis monitors conversion in real time, triggering automated solvent switches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.